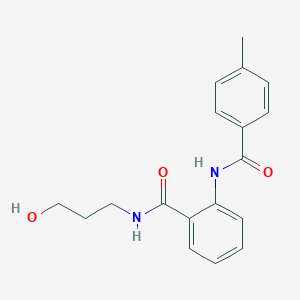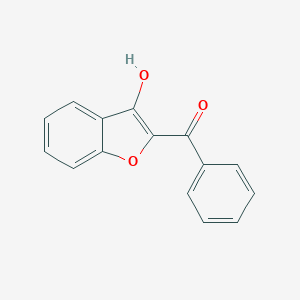![molecular formula C25H23N3O4 B376663 N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE](/img/structure/B376663.png)
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, phenoxyacetamide moiety, and dimethylphenoxy substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxyacetamide Moiety: This is achieved by reacting the quinazolinone intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenoxy Group: The final step involves the alkylation of the quinazolinone derivative with 2,6-dimethylphenol using a suitable alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or dimethylphenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenoxy structure but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities in the phenoxy moiety.
Uniqueness
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE stands out due to its unique combination of a quinazolinone core and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C25H23N3O4 |
|---|---|
Molekulargewicht |
429.5g/mol |
IUPAC-Name |
N-[2-[(2,6-dimethylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-9-8-10-18(2)24(17)32-15-22-26-21-14-7-6-13-20(21)25(30)28(22)27-23(29)16-31-19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
QYWBEXVAVOJYOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376580.png)

![1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B376584.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B376586.png)
![2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376587.png)
![2-thioxo-2,3,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376590.png)
![5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376591.png)

![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B376593.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B376594.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)
![3-(4-methoxyphenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B376597.png)
![N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B376600.png)
![3,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B376603.png)
